![molecular formula C17H16N2OS2 B3011406 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898433-62-0](/img/structure/B3011406.png)
2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C17H16N2OS2 and its molecular weight is 328.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide derivatives have been explored for their potential anticancer activities. For instance, a study by Ravinaik et al. (2021) synthesized a series of substituted benzamides, including structures similar to the chemical , and evaluated their effectiveness against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. Many of these compounds exhibited moderate to excellent anticancer activity, surpassing the efficacy of the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Gelation Behavior and Supramolecular Chemistry
Another area of research involves the gelation properties of similar benzamide derivatives. Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives, investigating their gelation behavior in ethanol/water and methanol/water mixtures. The study highlighted the role of methyl functionality and S⋯O interaction in influencing the gelation/non-gelation behavior (Yadav & Ballabh, 2020).
Stearoyl-CoA Desaturase-1 Inhibition
In the field of enzyme inhibition, derivatives of this compound have been evaluated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in lipid metabolism. Uto et al. (2009) reported the identification of a compound with potent inhibitory activity against both murine and human SCD-1, demonstrating a dose-dependent decrease in plasma desaturation index in mice (Uto et al., 2009).
Antimicrobial and Antifungal Properties
These benzamide derivatives have also been explored for their antimicrobial and antifungal properties. For example, Narayana et al. (2004) synthesized various 2-hydroxy benzamides and their derivatives, evaluating them for antifungal activity. The results indicated potential applications in addressing fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Anti-Inflammatory Activity
Compounds similar to this compound have shown potential as anti-inflammatory agents. Lynch et al. (2006) synthesized benzamide derivatives based on thiazole and thiazoline, finding that some of these compounds exhibited anti-inflammatory activity across certain concentration ranges without adverse effects on myocardial function (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-16-14(10-12)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBDJHBOCJSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
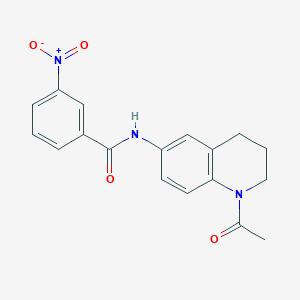
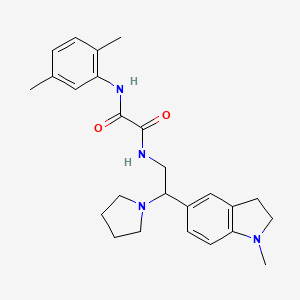
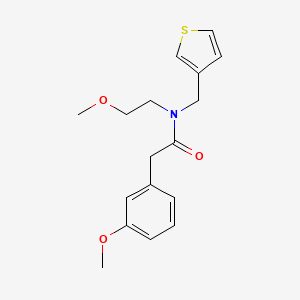
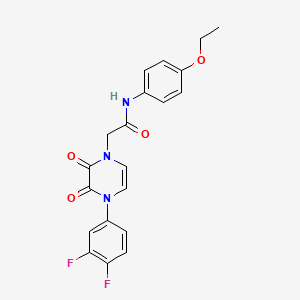

![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)
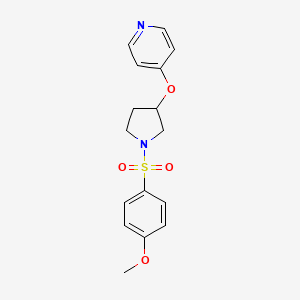
![5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride](/img/structure/B3011337.png)


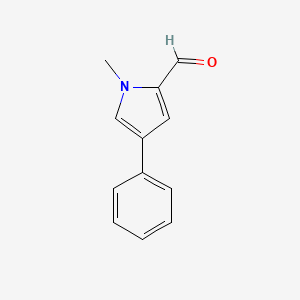
![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)
